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Compound of Interest

Compound Name: 3-(1,3-Thiazol-4-yl)benzoic acid

CAS No.: 1083368-99-3

Cat. No.: B2567628

Get Quote

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs due to its ability to engage in a wide range of intermolecular

interactions.[1] Similarly, the benzoic acid functional group is a cornerstone in drug design,

influencing solubility and forming robust hydrogen bonds. The molecule 3-(1,3-Thiazol-4-
yl)benzoic acid combines these two critical pharmacophores, making its solid-state properties

a subject of considerable importance for drug development professionals.

Understanding the three-dimensional arrangement of molecules in a crystal lattice is

paramount, as it governs fundamental physicochemical properties such as melting point,

solubility, dissolution rate, and stability.[2] This guide addresses the current knowledge gap

regarding the crystal structure of 3-(1,3-Thiazol-4-yl)benzoic acid by providing a predictive

framework and a practical, field-proven methodology for its experimental determination.

Predictive Structural Analysis: Unraveling
Supramolecular Architecture
In the absence of experimental data, we can predict the most probable crystalline arrangement

by analyzing the molecule's functional groups and their propensity to form stable, recurring
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patterns known as supramolecular synthons.[3][4]

Key Molecular Features and Hydrogen Bonding
Potential
The structure of 3-(1,3-Thiazol-4-yl)benzoic acid contains distinct hydrogen bond donors and

acceptors:

Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid group (-COOH).

Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxylic acid, the nitrogen atom of

the thiazole ring, and potentially the sulfur atom of the thiazole ring through weaker

interactions.[5][6]

Dominant Supramolecular Synthons
Given the functional groups present, several key intermolecular interactions are anticipated to

govern the crystal packing.

The Carboxylic Acid Dimer: The most robust and predictable interaction for carboxylic acids

is the formation of a centrosymmetric dimer via a pair of O—H···O hydrogen bonds, creating

a characteristic R²₂(8) ring motif.[7] This synthon is exceptionally stable and is the dominant

feature in the crystal structures of benzoic acid and many of its derivatives.[8][9] It is highly

probable that this dimer will be the primary building block in the crystal structure of the title

compound.

Thiazole-Mediated Interactions: The nitrogen atom of the thiazole ring is a strong hydrogen

bond acceptor.[6] While the carboxylic acid dimer is favored, it is possible for the thiazole

nitrogen to participate in secondary hydrogen bonding networks, such as C—H···N or weaker

O—H···N interactions, linking the primary dimers into chains, sheets, or a 3D framework.[10]

Weak Hydrogen Bonds and π-π Stacking: Weaker C—H···O and C—H···S hydrogen bonds,

along with π-π stacking interactions between the phenyl and thiazole rings, are expected to

play a crucial role in the overall stabilization and dense packing of the crystal structure.[11]

Predicted Intermolecular Interactions Diagram
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Caption: Predicted supramolecular assembly of 3-(1,3-Thiazol-4-yl)benzoic acid.
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Experimental Methodology for Crystal Structure
Determination
This section outlines a comprehensive, field-proven protocol for obtaining and analyzing the

crystal structure of 3-(1,3-Thiazol-4-yl)benzoic acid.

Synthesis and Purification
A plausible synthetic route involves the Hantzsch thiazole synthesis.

Step-by-step Protocol:

Reactants: Start with 3-formylbenzoic acid and convert it to 3-(bromoacetyl)benzoic acid

using a suitable brominating agent.

Cyclization: React the resulting α-bromoketone with thioformamide in a suitable solvent like

ethanol.

Workup and Purification: Upon completion of the reaction (monitored by TLC), perform an

aqueous workup to remove inorganic byproducts. The crude product is then purified, typically

by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane, to yield

pure 3-(1,3-Thiazol-4-yl)benzoic acid.[12][13]

Single Crystal Growth
The growth of diffraction-quality single crystals is the most critical and often challenging step.

Several methods should be attempted in parallel.
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Crystallization Method Protocol Rationale

Slow Evaporation

Dissolve the purified

compound in a suitable solvent

(e.g., acetone, ethanol, or ethyl

acetate) to near-saturation in a

loosely covered vial. Allow the

solvent to evaporate slowly

over several days at a

constant temperature.

Simple and effective for many

organic compounds. The slow

reduction in solvent volume

gradually increases

supersaturation, promoting

ordered crystal growth.

Vapor Diffusion

Place a concentrated solution

of the compound in a small

vial. Place this vial inside a

larger, sealed jar containing a

more volatile "anti-solvent" in

which the compound is poorly

soluble (e.g., hexane or diethyl

ether).

The anti-solvent vapor slowly

diffuses into the compound's

solution, reducing its solubility

and inducing crystallization in

a highly controlled manner.

Cooling Crystallization

Prepare a saturated solution of

the compound at an elevated

temperature. Slowly cool the

solution to room temperature

or below.

For compounds with a

significant temperature-

dependent solubility. Slow

cooling prevents rapid

precipitation and encourages

the formation of large, well-

ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement

of atoms in a crystal.[14][15][16]

Step-by-step Workflow:

Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size, clear, with well-

defined faces) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of

nitrogen (typically to 100 K) to minimize thermal vibrations, and irradiated with a

monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are

collected by a detector.[2]

Data Processing: The collected images are processed to determine the unit cell dimensions,

crystal system, and space group. The intensities of the diffracted spots are integrated,

scaled, and corrected for experimental factors (e.g., absorption).

Structure Solution: The phase problem is solved using computational methods (e.g., direct

methods or Patterson synthesis) to generate an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. The positions

and displacement parameters of all non-hydrogen atoms are refined using a least-squares

algorithm to achieve the best fit between the observed diffraction data and the calculated

data from the model. Hydrogen atoms are typically located from the difference Fourier map

and refined.

Experimental Workflow Diagram
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Caption: A comprehensive workflow for the determination of crystal structure.
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Key Crystallographic Parameters
The final output of a successful SC-XRD experiment is a set of crystallographic data, typically

presented in a Crystallographic Information File (CIF).

Parameter Description

Formula, Molar Mass
Chemical formula and weight of the asymmetric

unit.

Crystal System

One of seven crystal systems (e.g., monoclinic,

orthorhombic) describing the symmetry of the

unit cell.

Space Group
Describes the symmetry elements within the unit

cell (e.g., P2₁/c).

Unit Cell Dimensions
The lengths (a, b, c in Å) and angles (α, β, γ in

°) of the unit cell.

Z The number of molecules in the unit cell.

R-factors (R1, wR2)

Residual factors indicating the goodness-of-fit

between the calculated and observed diffraction

data. Lower values signify a better fit.

Implications for Drug Development and Materials
Science
A definitive crystal structure provides invaluable insights that directly impact the development of

3-(1,3-Thiazol-4-yl)benzoic acid as a potential therapeutic agent or functional material.

Polymorphism: The molecule may exist in multiple crystalline forms (polymorphs) with

different packing arrangements. Each polymorph can have unique solubility and stability

profiles, making polymorph screening essential for pharmaceutical development.

Solubility and Bioavailability: The strength of the intermolecular interactions, particularly the

hydrogen bonds, directly influences the energy required to break the crystal lattice, which in

turn affects solubility and dissolution rate—key determinants of bioavailability.[17]
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Crystal Engineering: Knowledge of the primary synthons allows for a rational "crystal

engineering" approach to design co-crystals with other molecules (co-formers) to deliberately

modify physicochemical properties like solubility or stability.[8][17]

Conclusion
While the crystal structure of 3-(1,3-Thiazol-4-yl)benzoic acid remains to be experimentally

determined, a robust predictive analysis based on the principles of supramolecular chemistry

points towards a structure dominated by the classic carboxylic acid dimer. This primary motif is

likely complemented by a network of weaker hydrogen bonds and π-π stacking interactions

involving the thiazole and phenyl rings. This guide provides a detailed, actionable methodology

for researchers to pursue the synthesis, crystallization, and ultimate structural determination of

this compound via single-crystal X-ray diffraction. The resulting structural information will be a

critical asset in advancing the development of this promising molecule in either a

pharmaceutical or material science context.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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